molecular formula C8H5F3O4 B3031905 2-Hydroxy-4-trifluoromethoxy-benzoic acid CAS No. 851341-52-1

2-Hydroxy-4-trifluoromethoxy-benzoic acid

Cat. No. B3031905
CAS RN: 851341-52-1
M. Wt: 222.12 g/mol
InChI Key: SJLOQRYZOOOBKV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-trifluoromethoxy-benzoic acid is a unique chemical with the empirical formula C8H5F3O3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-trifluoromethoxy-benzoic acid consists of a benzoic acid core with a hydroxy group at the 2nd position and a trifluoromethoxy group at the 4th position . The SMILES string representation is OC(=O)c1ccc(cc1O)C(F)(F)F .


Physical And Chemical Properties Analysis

2-Hydroxy-4-trifluoromethoxy-benzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 286.4±40.0 °C at 760 mmHg, and a flash point of 127.0±27.3 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, and Skin Irrit. 2 .

Mechanism of Action

Mode of Action

It is known that benzoic acid derivatives can interact with various enzymes and receptors in the body, which could potentially lead to changes in cellular functions .

Biochemical Pathways

Similar compounds have been shown to influence various metabolic and signaling pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Result of Action

It is known that benzoic acid derivatives can have a wide range of effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-4-trifluoromethoxy-benzoic acid . These factors can include pH, temperature, presence of other substances, and specific conditions within the body. Understanding these factors is crucial for optimizing the use of this compound.

properties

IUPAC Name

2-hydroxy-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLOQRYZOOOBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479344
Record name 2-HYDROXY-4-TRIFLUOROMETHOXY-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-trifluoromethoxy-benzoic acid

CAS RN

851341-52-1
Record name 2-HYDROXY-4-TRIFLUOROMETHOXY-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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